Cas no 6575-02-6 (2,3,5-trichlorobenzonitrile)

2,3,5-trichlorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,3,5-trichlorobenzonitrile
- Benzonitrile, 2,3,5-trichloro-
- LogP
- MMDWDMLGGFMMCQ-UHFFFAOYSA-N
- 6575-02-6
- SCHEMBL3077861
- DTXSID80600067
-
- MDL: MFCD11846073
- インチ: InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
- InChIKey: MMDWDMLGGFMMCQ-UHFFFAOYSA-N
- SMILES: C1=C(C#N)C(=C(C=C1Cl)Cl)Cl
計算された属性
- 精确分子量: 204.92546
- 同位素质量: 204.925
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8A^2
- XLogP3: 3.5
じっけんとくせい
- 密度みつど: 1.54
- Boiling Point: 266.5°C at 760 mmHg
- フラッシュポイント: 110.5°C
- Refractive Index: 1.601
- PSA: 23.79
2,3,5-trichlorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 037753-250mg |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 250mg |
£146.00 | 2022-03-01 | ||
Fluorochem | 037753-5g |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 5g |
£1336.00 | 2022-03-01 | ||
1PlusChem | 1P00FDPJ-5g |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 98% | 5g |
$1662.00 | 2025-02-27 | |
A2B Chem LLC | AH16807-1g |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 98% | 1g |
$357.00 | 2024-04-19 | |
A2B Chem LLC | AH16807-250mg |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 98% | 250mg |
$155.00 | 2024-04-19 | |
Crysdot LLC | CD12045943-1g |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 95+% | 1g |
$336 | 2024-07-24 | |
A2B Chem LLC | AH16807-5g |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 98% | 5g |
$1424.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660685-1g |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 98% | 1g |
¥2847.00 | 2024-05-05 | |
Crysdot LLC | CD12045943-5g |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 95+% | 5g |
$1343 | 2024-07-24 | |
Fluorochem | 037753-1g |
2,3,5-Trichlorobenzonitrile |
6575-02-6 | 1g |
£335.00 | 2022-03-01 |
2,3,5-trichlorobenzonitrile 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2,3,5-trichlorobenzonitrileに関する追加情報
2,3,5-Trichlorobenzonitrile: A Comprehensive Overview
2,3,5-Trichlorobenzonitrile (CAS No. 6575-02-6) is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which consists of a benzonitrile ring substituted with three chlorine atoms at the 2, 3, and 5 positions. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.
The synthesis of 2,3,5-trichlorobenzonitrile has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic systems and reaction conditions have led to more efficient syntheses, reducing costs and minimizing environmental impact. For instance, the use of transition metal catalysts has been shown to significantly enhance the yield of this compound while maintaining high purity levels. These developments underscore the importance of continuous innovation in chemical synthesis to meet the growing demand for specialty chemicals like 2,3,5-trichlorobenzonitrile.
In terms of applications, 2,3,5-trichlorobenzonitrile finds utility in several industries. One notable application is in the pharmaceutical sector, where it serves as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various nucleophilic substitutions and additions makes it a valuable building block for drug discovery programs targeting diverse therapeutic areas. Additionally, this compound is employed in agrochemicals as a precursor for pesticides and herbicides due to its stability and reactivity under specific conditions.
The environmental impact of 2,3,5-trichlorobenzonitrile has also been a focal point of recent research. Studies have investigated its biodegradation pathways and potential toxicity to aquatic organisms. Findings indicate that while the compound exhibits moderate persistence in certain environments, it does not pose significant risks at typical exposure levels. These insights are crucial for regulatory bodies and industries aiming to ensure sustainable practices in chemical manufacturing and usage.
From a structural perspective, 2,3,5-trichlorobenzonitrile exhibits interesting electronic properties due to the electron-withdrawing effects of the chlorine atoms and the nitrile group. This makes it a promising candidate for applications in advanced materials such as semiconductors and optoelectronic devices. Researchers have explored its potential as a dopant in organic light-emitting diodes (OLEDs), where it has shown improved charge transport properties compared to traditional materials.
The toxicological profile of 2,3,5-trichlorobenzonitrile has also been thoroughly examined. Acute and chronic toxicity studies reveal that while it exhibits low toxicity at low doses, prolonged exposure may lead to hepatotoxicity in certain animal models. These findings highlight the need for stringent safety protocols during handling and processing of this compound in industrial settings.
In conclusion, 2,3,5-trichlorobenzonitrile (CAS No. 6575-02-6) stands as a versatile compound with multifaceted applications across various industries. Its unique chemical properties continue to drive innovative research aimed at enhancing its synthesis methods and expanding its utility. As scientific understanding deepens regarding its environmental impact and safety profile, 2
6575-02-6 (2,3,5-trichlorobenzonitrile) Related Products
- 1042796-49-5(1-1-amino-2-(2-methoxyethoxy)ethyl-4-(trifluoromethyl)benzene)
- 2172501-03-8(2-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid)
- 2580251-99-4(6-(trifluoromethyl)oxane-2-carboxylic acid, Mixture of diastereomers)
- 2229197-74-2(1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol)
- 1806073-44-8(5-Chloro-4-cyanonicotinoyl chloride)
- 138163-08-3(Benzyl 4-formylpiperidine-1-carboxylate)
- 1956327-64-2(Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate)
- 1361534-77-1(3-Chloro-4-(3,4,5-trichlorophenyl)-2-(trifluoromethyl)pyridine)
- 2171183-24-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 941895-73-4(5-bromo-N-{4-6-(piperidin-1-yl)pyridazin-3-ylphenyl}furan-2-carboxamide)




